molecular formula C21H24O B6346538 (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one CAS No. 292853-39-5

(2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

Cat. No. B6346538
CAS RN: 292853-39-5
M. Wt: 292.4 g/mol
InChI Key: ARNBKEVNSPNSNL-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, also known as 4-tert-butyl-2,4-dimethylphenylprop-2-en-1-one, is a synthetic compound used in various scientific research applications. It has been used for the synthesis of other compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various compounds, such as 2,4-dichloro-3-methylphenylprop-2-en-1-one, 3-methyl-2,4-diphenylprop-2-en-1-one, and 3-methyl-2,4-diphenylprop-2-en-1-one. It has also been used in the synthesis of various pharmaceuticals and other drugs.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one is not yet fully understood. However, it is thought to work by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. This inhibition of COX-2 activity may lead to reduced inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one have been studied in various laboratory experiments. It has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been found to reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

The use of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. A limitation is that the mechanism of action is not yet fully understood, so it is difficult to predict the exact effects of the compound.

Future Directions

There are several potential future directions for the research and use of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one. One potential direction is to further explore the mechanism of action of the compound and to identify other potential therapeutic applications. Another potential direction is to study the effects of the compound on various diseases, such as cancer and Alzheimer’s disease. Additionally, further research could be done to identify potential side effects and toxicity of the compound. Finally, research could be done to identify potential synthetic pathways for the synthesis of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one.

Synthesis Methods

The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-2,4-dimethylphenylprop-2-en-1-one is a multi-step process. The first step involves the reaction of (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-onephenol with 2,4-dimethylbenzaldehyde in the presence of an acid catalyst to form (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-2,4-dimethylphenylacetophenone. The second step involves the reaction of the acetophenone with sodium borohydride to form (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-2,4-dimethylphenylprop-2-en-1-one.

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O/c1-15-6-12-19(16(2)14-15)20(22)13-9-17-7-10-18(11-8-17)21(3,4)5/h6-14H,1-5H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNBKEVNSPNSNL-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

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